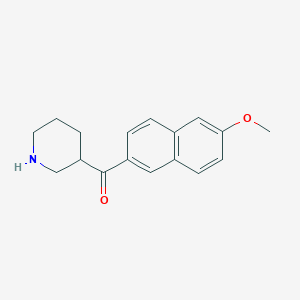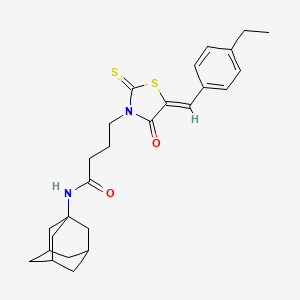![molecular formula C20H16ClN3O6 B5459227 (5E)-5-[(5-chloro-2-propoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5459227.png)
(5E)-5-[(5-chloro-2-propoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[(5-chloro-2-propoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a propoxy group, and a nitrophenyl group attached to a diazinane trione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(5-chloro-2-propoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The initial step often includes the preparation of the chloro-substituted phenyl ring and the propoxy group, followed by their attachment to the diazinane trione core. Common reagents used in these reactions include chlorinating agents, propylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-5-[(5-chloro-2-propoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group under specific conditions.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and halogenating agents like bromine or iodine. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5E)-5-[(5-chloro-2-propoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of chloro-substituted phenyl rings and nitrophenyl groups on biological systems. It can serve as a model compound for investigating the interactions between similar structures and biological targets.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. Researchers may explore its effects on various biological pathways and its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials.
Mécanisme D'action
The mechanism of action of (5E)-5-[(5-chloro-2-propoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The chloro-substituted phenyl ring and nitrophenyl group may interact with enzymes or receptors, leading to changes in their activity. The compound’s effects on molecular pathways can result in various biological outcomes, depending on the specific targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other diazinane trione derivatives with different substituents on the phenyl rings. Examples include:
- (5E)-5-[(5-bromo-2-propoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione
- (5E)-5-[(5-chloro-2-ethoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of (5E)-5-[(5-chloro-2-propoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both a chloro-substituted phenyl ring and a nitrophenyl group makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
(5E)-5-[(5-chloro-2-propoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O6/c1-2-9-30-17-8-3-13(21)10-12(17)11-16-18(25)22-20(27)23(19(16)26)14-4-6-15(7-5-14)24(28)29/h3-8,10-11H,2,9H2,1H3,(H,22,25,27)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOBATJTLOWNCR-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)Cl)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(pentafluorophenyl)sulfonyl]glycine](/img/structure/B5459145.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide](/img/structure/B5459146.png)
![4-{4-[4-(benzylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5459159.png)

![3-methyl-5-(phenoxymethyl)-N-[(1S,2R)-2-(propan-2-ylamino)cyclobutyl]furan-2-carboxamide](/img/structure/B5459167.png)
![4-chloro-N-(4-{4-[(4-chlorobenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B5459175.png)
![ETHYL 2-[4-(4-FLUOROBENZYL)PIPERAZINO]ACETATE](/img/structure/B5459178.png)
![4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-(4-chlorophenyl)morpholine](/img/structure/B5459184.png)
![2-{[4-ETHYL-5-(4-ISOPROPYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5459194.png)
![N-ethyl-1-[2-(2-furyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B5459201.png)

![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5459219.png)
![(5Z)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5459235.png)
![4-ethyl-2-methyl-5-({1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5459245.png)
